Methyl pentadecanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pentadecanoate can be synthesized through the esterification of pentadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Methyl pentadecanoate has several applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: It serves as a biomarker for the identification of certain bacterial species.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of methyl pentadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to form other fatty acids and esters, which can then participate in various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Methyl tetradecanoate (myristic acid methyl ester)
- Methyl hexadecanoate (palmitic acid methyl ester)
- Methyl octadecanoate (stearic acid methyl ester)
Comparison: Methyl pentadecanoate is unique due to its specific chain length and properties. Compared to methyl tetradecanoate and methyl hexadecanoate, it has a longer carbon chain, which affects its physical properties such as melting point and solubility. Its applications and reactivity can also differ based on these structural differences .
Properties
IUPAC Name |
methyl pentadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUXKAZJZFLLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040769 | |
Record name | Methyl pentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7132-64-1, 68937-84-8 | |
Record name | Methyl pentadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7132-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl pentadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007132641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fatty acids, C12-18, Me esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentadecanoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl pentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fatty acids, C12-18, Me esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl pentadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PENTADECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0ZV6FAIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methyl pentadecanoate and where is it found?
A1: this compound (CAS number 1731-92-6) is a saturated fatty acid methyl ester naturally occurring in various plants. It has been identified in lebui beans [], the bark of Aralia elata Seemann [], Phyllanthus amarus leaves [], Nigella sativa seeds [], Bridelia stipularis [], and the brown seaweed Iyengaria stellata [].
Q2: What is the molecular formula and molecular weight of this compound?
A2: The molecular formula of this compound is C16H32O2. Its molecular weight is 256.42 g/mol.
Q3: What are the typical analytical methods used to identify and quantify this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify this compound [, , , , , ]. In some cases, gas liquid chromatography (GLC) is also employed for analysis [].
Q4: Has the use of an internal standard been explored in the quantitative analysis of this compound?
A4: Yes, this compound has been successfully employed as an internal standard in the GC analysis of fatty acids, specifically in the study of tung oil [].
Q5: Is there research on the volumetric properties of this compound mixtures?
A5: Yes, studies have investigated the volumetric properties of this compound in mixtures with ethanol (C2H6O) [, ].
Q6: Are there any known biological activities or applications of this compound?
A6: While this compound itself has not been extensively studied for its biological activity, its presence in plants with known medicinal properties like Bridelia stipularis [] and Commiphora swynnertonii [] suggests it may play a role in their bioactivity. For instance, the fixed oils from Bridelia stipularis where this compound was found, have shown antibacterial activity [].
Q7: What is the role of this compound in the study of biodiesel?
A7: this compound, alongside other long-chain methyl esters, is a significant component of biodiesel produced from waste cooking oil via transesterification [].
Q8: What is known about the autoxidation of this compound?
A8: While not directly studied, research on Acholeplasma laidlawii membranes containing palmitate and linoleate moieties suggests that autoxidation can lead to the formation of shorter-chain esters, including this compound, likely arising from the cleavage of alpha-hydroperoxides [, ].
Q9: Is there any information on the olfactory response of insects to this compound?
A9: While not specifically focusing on this compound, research has explored the olfactory behavior of the red flour beetle (Tribolium castaneum) towards various natural fatty acid esters [], suggesting a potential role of these compounds, including this compound, in insect chemical communication.
Q10: Has this compound been isolated from any unique sources?
A10: Yes, this compound has been identified as a component of the lipoarabinomannan (LAM) molecule in the bacterium Amycolatopsis sulphurea []. Interestingly, this LAM also features a unique mannose-capped structure, distinguishing it from mycobacterial LAMs.
Q11: What is the significance of 14-methyl-pentadecanoate in the context of Amycolatopsis sulphurea?
A11: The presence of 14-methyl-pentadecanoate in the LAM of Amycolatopsis sulphurea is particularly noteworthy as it's considered a characteristic fatty acid of the Amycolatopsis genus []. This finding contributes to our understanding of the chemotaxonomic features of this bacterial genus.
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